m-PEG36-azide
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Overview
Description
m-PEG36-azide: is a polyethylene glycol-based compound that contains an azide group. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group in this compound allows it to participate in click chemistry reactions, making it a versatile reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG36-azide typically involves the modification of polyethylene glycol (PEG) with an azide group. One common method is the reaction of PEG with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: m-PEG36-azide undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products:
Scientific Research Applications
m-PEG36-azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of m-PEG36-azide primarily involves its participation in click chemistry reactions. The azide group in this compound reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for the synthesis of complex molecules and bioconjugates .
Comparison with Similar Compounds
m-PEG24-azide: Another polyethylene glycol-based compound with a shorter chain length and similar reactivity.
m-PEG12-azide: A shorter chain variant of m-PEG36-azide, used in similar applications but with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its longer chain length, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H147N3O36/c1-77-4-5-79-8-9-81-12-13-83-16-17-85-20-21-87-24-25-89-28-29-91-32-33-93-36-37-95-40-41-97-44-45-99-48-49-101-52-53-103-56-57-105-60-61-107-64-65-109-68-69-111-72-73-112-71-70-110-67-66-108-63-62-106-59-58-104-55-54-102-51-50-100-47-46-98-43-42-96-39-38-94-35-34-92-31-30-90-27-26-88-23-22-86-19-18-84-15-14-82-11-10-80-7-6-78-3-2-75-76-74/h2-73H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQIUZXKKMWVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H147N3O36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1642.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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